5H-imidazo[4,5-f]benzimidazol-2-one

Redox Chemistry Bioreductive Prodrugs NQO1 Substrate Specificity

5H-Imidazo[4,5-f]benzimidazol-2-one (Benzo[1,2-d:4,5-d']diimidazol-2(1H)-one) is a rigid, planar heterocyclic compound with the molecular formula C8H4N4O and a molecular weight of 172.14 g/mol. It belongs to the imidazo[4,5-f]benzimidazole family, a class of ring-fused benzimidazoles recognized for bioreductive antitumor activity and quinone substrate properties.

Molecular Formula C8H4N4O
Molecular Weight 172.14 g/mol
CAS No. 876500-71-9
Cat. No. B14178010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-imidazo[4,5-f]benzimidazol-2-one
CAS876500-71-9
Molecular FormulaC8H4N4O
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=NC(=O)N=C31)N=CN2
InChIInChI=1S/C8H4N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10)
InChIKeyGOKMHPHYGUSMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Imidazo[4,5-f]benzimidazol-2-one (CAS 876500-71-9): A Fused Benzodiimidazolone Scaffold for Bioreductive Drug Discovery


5H-Imidazo[4,5-f]benzimidazol-2-one (Benzo[1,2-d:4,5-d']diimidazol-2(1H)-one) is a rigid, planar heterocyclic compound with the molecular formula C8H4N4O and a molecular weight of 172.14 g/mol [1]. It belongs to the imidazo[4,5-f]benzimidazole family, a class of ring-fused benzimidazoles recognized for bioreductive antitumor activity and quinone substrate properties [2]. The compound features a carbonyl at position 2, defining its oxidation state and differentiating it from the corresponding 4,8-dione and fully reduced dihydro analogs. Its computed physicochemical properties include an XlogP of -0.6, a topological polar surface area (TPSA) of 66.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1].

Why Benzimidazolone or Simple Benzimidazole Analogs Cannot Replace 5H-Imidazo[4,5-f]benzimidazol-2-one


The imidazo[4,5-f]benzimidazol-2-one scaffold possesses a unique combination of structural features—an extended planar π-system, two distinct imidazole-like nitrogen environments, and a single carbonyl oxygen—that cannot be replicated by simple benzimidazolones (e.g., 2-benzimidazolone, CAS 43135-91-7) or unsubstituted benzimidazoles. The fused tetracyclic system alters the compound's redox potential, tautomeric equilibrium (three accessible tautomers), and hydrogen-bonding capacity [1]. Critically, the specific [4,5-f] ring fusion regiochemistry determines the spatial orientation of the carbonyl group, which influences interactions with biological targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and topoisomerase II, as established for the broader imidazo[4,5-f]benzimidazole class [2]. Generic substitution with the [5,4-f] regioisomer or with mono-benzimidazole analogs would thus alter target engagement, metabolic stability, and the compound's potential as a bioreductive prodrug scaffold [2].

Quantitative Differentiation Evidence: 5H-Imidazo[4,5-f]benzimidazol-2-one vs. Structural Analogs


Oxidation State and Carbonyl Positioning Differentiate 5H-Imidazo[4,5-f]benzimidazol-2-one from the 4,8-Dione and Dihydro Analogs

5H-Imidazo[4,5-f]benzimidazol-2-one contains a single carbonyl at position 2, whereas the structurally related benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione (CAS 111886-16-9) bears two carbonyls at positions 4 and 8, and 3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one (CAS 669696-12-2) is the fully reduced form at the ring-fusion positions . Molecular formula analysis confirms these differences: C8H4N4O (target) vs. C8H4N4O2 (dione) vs. C8H6N4O (dihydro). The single carbonyl of the target compound positions it as a mono-oxidized intermediate state between the fully aromatic parent (benzo[1,2-d:4,5-d']diimidazole, CAS 267-81-2) and the fully oxidized dione, providing a unique redox potential for stepwise bioreductive activation [1].

Redox Chemistry Bioreductive Prodrugs NQO1 Substrate Specificity

Computationally Predicted Lipophilicity (XlogP = -0.6) and TPSA (66.2 Ų) Define Drug-Likeness Differentiation from Simpler Benzimidazolones

5H-Imidazo[4,5-f]benzimidazol-2-one has an XlogP of -0.6, indicating higher hydrophilicity compared to the fully aromatic benzo[1,2-d:4,5-d']diimidazole (predicted XlogP ~1.5–2.0), and a topological polar surface area (TPSA) of 66.2 Ų, which is larger than that of simple 2-benzimidazolone (TPSA ~46 Ų) [1]. These values place the compound in a favorable region for oral bioavailability according to Lipinski's and Veber's rules (XlogP < 5; TPSA < 140 Ų), while its zero rotatable bonds confer conformational rigidity that may enhance binding specificity [1].

Drug-Likeness Permeability ADME Prediction

Tautomeric Multiplicity (3 Tautomers) Enables Proton-Shifting Reactivity Absent in Dione and Simple Benzimidazolone Analogs

Computational analysis indicates that 5H-imidazo[4,5-f]benzimidazol-2-one can exist in three tautomeric forms due to the mobile proton between the imidazole and benzimidazole nitrogens [1]. This contrasts with 2-benzimidazolone, which typically has only one major tautomer, and with the 4,8-dione, where the additional carbonyl groups further restrict tautomeric equilibria. The ability to shift the proton between N1, N3, and N5 positions alters the compound's hydrogen-bond donor/acceptor pattern and may influence molecular recognition by biological targets [1].

Tautomerism Chemical Reactivity Molecular Recognition

Regiochemical [4,5-f] vs. [5,4-f] Fusion Regioisomerism Dictates Biological Target Engagement and NQO1 Substrate Recognition

The imidazo[4,5-f]benzimidazole scaffold has been shown in the literature to possess distinct biological properties compared to its [5,4-f] regioisomer. Research by Fagan et al. (2010) demonstrated that imidazo[4,5-f]benzimidazole quinone derivatives exhibit selective toxicity toward human cervical (HeLa) and prostate (DU145) cancer cell lines, with negligible toxicity toward normal human GM00637 cells [1]. In contrast, the iminoquinone derived from the [5,4-f] scaffold showed high specificity toward the prostate cancer cell line (DU145) [1]. Computational docking studies have further shown that imidazo[4,5-f]benzimidazolequinones dock into the NQO1 active site with distinct binding orientations compared to [5,4-f] isomers, rationalizing differential cytotoxicity [2]. While the specific target compound (5H-imidazo[4,5-f]benzimidazol-2-one) has not been directly evaluated in these assays, its [4,5-f] regiochemistry and 2-one functionalization position it as a direct precursor to the bioreductively active quinone species described in these studies.

Regiochemistry NQO1 Substrate Topoisomerase II Inhibition

Antiproliferative Activity Against HeLa Cells (≤1 µM) Reported in PubChem BioAssay Database

The PubChem BioAssay database records that compounds structurally related to or including 5H-imidazo[4,5-f]benzimidazol-2-one were tested for antiproliferative activity against human HeLa cells (cervical cancer) using a WST-8 assay with a 48-hour incubation period [1]. Out of 6 tested compounds, 3 were classified as active, and 1 demonstrated activity at ≤1 µM concentration [1]. This preliminary screening result indicates that compounds within this chemical series possess sub-micromolar antiproliferative potential against cervical cancer cells, providing a quantitative benchmark for further structure-activity relationship (SAR) exploration using the target compound as a core scaffold [1].

Antiproliferative HeLa Cytotoxicity Screening

Rotatable Bond Count of Zero Confers Maximal Conformational Rigidity Relative to Flexible Benzimidazole Analogs

5H-Imidazo[4,5-f]benzimidazol-2-one possesses zero rotatable bonds [1], meaning the entire molecule is fully locked into a planar conformation. This contrasts sharply with commonly used benzimidazole building blocks that bear substituents introducing rotational degrees of freedom. For example, 2-substituted benzimidazoles with alkyl or aryl groups typically have 1–4 rotatable bonds. The absence of rotatable bonds pre-organizes the molecule into a binding-competent conformation, potentially reducing the entropic penalty upon target binding and improving binding affinity per heavy atom [1].

Conformational Rigidity Entropy Binding Affinity

Procurement-Driven Application Scenarios for 5H-Imidazo[4,5-f]benzimidazol-2-one (CAS 876500-71-9)


Bioreductive Anticancer Prodrug Development Leveraging the [4,5-f] Regiochemistry

Research teams focused on hypoxia-activated prodrugs can utilize 5H-imidazo[4,5-f]benzimidazol-2-one as a synthetic precursor to imidazo[4,5-f]benzimidazolequinones and iminoquinones. The [4,5-f] regioisomer has demonstrated selective toxicity toward HeLa and DU145 cancer cell lines with sparing of normal GM00637 fibroblasts, a selectivity profile not observed with the [5,4-f] regioisomer [1]. The single carbonyl at position 2 provides a handle for further functionalization and redox tuning, enabling rational prodrug design targeting NQO1-overexpressing tumors [2].

Fragment-Based Drug Discovery Campaigns Requiring a Rigid, Planar Heterocyclic Scaffold

With zero rotatable bonds, a modest TPSA of 66.2 Ų, and favorable XlogP of -0.6, this compound is an ideal fragment starting point [1]. Its three-dimensional conformational rigidity minimizes entropic penalties upon target binding, a critical advantage over flexible benzimidazole analogs with 1–4 rotatable bonds. The presence of multiple nitrogen atoms provides vectors for hydrogen bonding and metal coordination, while the carbonyl oxygen offers an additional interaction site. Fragment libraries incorporating this scaffold can access chemical space that is distinct from simpler benzimidazolone fragments [1].

Topoisomerase II Inhibitor Optimization Using the Benzodiimidazole Pharmacophore

The benzodiimidazole ring system has been validated as a catalytic inhibitor of topoisomerase II, with cytotoxicity that is inversely correlated with cellular DT-diaphorase (NQO1) levels [1]. 5H-Imidazo[4,5-f]benzimidazol-2-one serves as the synthetic gateway to benzodiimidazole quinone systems that retain topoisomerase II inhibitory activity while resisting NQO1-mediated deactivation—a resistance mechanism not available to simpler pyrrolo[1,2-a]benzimidazole-based topoisomerase II inhibitors [1]. Procurement of this intermediate enables structure-activity studies aimed at optimizing the balance between topoisomerase II inhibition and NQO1 substrate evasion.

Tautomer-Dependent Molecular Recognition Studies and Proton-Shift Probes

The compound's three computationally predicted tautomeric states [1] make it a valuable tool for studying how tautomeric equilibria influence molecular recognition. Researchers investigating the role of annular tautomerism in protein-ligand binding, particularly with kinases or other ATP-binding proteins where imidazole tautomerism affects hinge-region binding, can use this compound as a model system. The tautomeric distribution is more complex than that of 2-benzimidazolone (1 dominant tautomer) or the 4,8-dione (tautomerically restricted), providing a richer landscape for studying proton-shift-dependent pharmacology [1].

Quote Request

Request a Quote for 5H-imidazo[4,5-f]benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.